![molecular formula C12H21BCl2N2O2 B1413629 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride CAS No. 1374451-84-9](/img/structure/B1413629.png)
6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
Overview
Description
6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .
Affinity Ligand
The compound can be used as an affinity ligand . In this context, it exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
Synthesis of Organic Intermediates
The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .
Crystallographic and Conformational Analyses
The compound can be used in crystallographic and conformational analyses . Its structure can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Study of Physicochemical Features
The compound can be used to study the molecular electrostatic potential and frontier molecular orbitals . This can help to further clarify certain physical and chemical properties of the compound .
Synthesis of Copolymers
The compound can be employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Density Functional Theory (DFT) Studies
The compound can be used in DFT studies . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds synthesized .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can influence the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
Future Directions
The future directions of research on pinacol boronic esters could involve developing more efficient methods for the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Additionally, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.2ClH/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9;;/h5-6,8H,7,14H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYVJJFNLAXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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